5-(Chloromethyl)thiophene-3-carbonitrile

Catalog No.
S14091606
CAS No.
M.F
C6H4ClNS
M. Wt
157.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Chloromethyl)thiophene-3-carbonitrile

Product Name

5-(Chloromethyl)thiophene-3-carbonitrile

IUPAC Name

5-(chloromethyl)thiophene-3-carbonitrile

Molecular Formula

C6H4ClNS

Molecular Weight

157.62 g/mol

InChI

InChI=1S/C6H4ClNS/c7-2-6-1-5(3-8)4-9-6/h1,4H,2H2

InChI Key

AESOJOZBEKZFFC-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1C#N)CCl

5-(Chloromethyl)thiophene-3-carbonitrile is an organic compound featuring a thiophene ring with a chloromethyl group at the 5-position and a cyano group at the 3-position. This compound is notable for its unique structural arrangement, which combines halogen and nitrile functionalities. The presence of the chloromethyl group enhances its reactivity, making it a valuable intermediate in various chemical syntheses.

  • Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles, leading to the formation of new compounds.
  • Reduction: The cyano group can undergo reduction to form primary amines, which can further react in different chemical pathways.
  • Oxidation: The thiophene ring may be oxidized to yield sulfoxides or sulfones, depending on the oxidizing agents used.

Common reagents for these reactions include lithium aluminum hydride for reductions, and hydrogen peroxide or m-chloroperbenzoic acid for oxidations.

Thiophene derivatives, including 5-(Chloromethyl)thiophene-3-carbonitrile, exhibit a range of biological activities. Research indicates that compounds with thiophene moieties possess antimicrobial, anti-inflammatory, and potential anticancer properties. For instance, studies have shown that related thiophene compounds demonstrate significant antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli .

The synthesis of 5-(Chloromethyl)thiophene-3-carbonitrile can be achieved through several methods:

  • Chloromethylation: The thiophene ring can be chloromethylated using chloromethyl methyl ether in the presence of a Lewis acid catalyst.
  • Nitrilation: The introduction of the cyano group can be accomplished via nucleophilic substitution reactions involving thiophene derivatives and cyanide sources.
  • Multi-step Synthetic Routes: More complex syntheses may involve multiple steps including bromination followed by substitution reactions to introduce both the chloromethyl and cyano groups.

5-(Chloromethyl)thiophene-3-carbonitrile serves as an important building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its ability to undergo various transformations allows chemists to create diverse derivatives that may possess enhanced biological activities or improved properties for specific applications.

Interaction studies involving 5-(Chloromethyl)thiophene-3-carbonitrile focus on its reactivity with biological targets and other chemical entities. These studies are crucial for understanding how this compound interacts within biological systems and its potential therapeutic effects. Investigations into its binding affinities and mechanisms of action are essential for assessing its viability as a drug candidate.

Several compounds share structural similarities with 5-(Chloromethyl)thiophene-3-carbonitrile. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
5-Bromo-2-thiophenecarbonitrileBromine instead of chlorineHigher reactivity in nucleophilic reactions
3-Methylthiophene-2-carbonitrileMethyl group at position threeAltered electronic properties
5-(Chloromethyl)-3-methylthiophene-2-carbonitrileCombination of methyl and chloromethyl groupsPotential for diverse substitution patterns
5-(Trifluoromethyl)thiophene-3-carbonitrileTrifluoromethyl instead of chloromethylEnhanced lipophilicity and potential biological activity

These compounds highlight the versatility of thiophene derivatives and their potential applications in medicinal chemistry. The unique combination of functional groups in 5-(Chloromethyl)thiophene-3-carbonitrile distinguishes it from its analogs, enabling specific reactivity patterns that are valuable in synthetic chemistry.

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Exact Mass

156.9752980 g/mol

Monoisotopic Mass

156.9752980 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-10

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